

An In-depth Technical Guide to 1,4-Bis(2-carboxyethyl)piperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Bis(2-carboxyethyl)piperazine

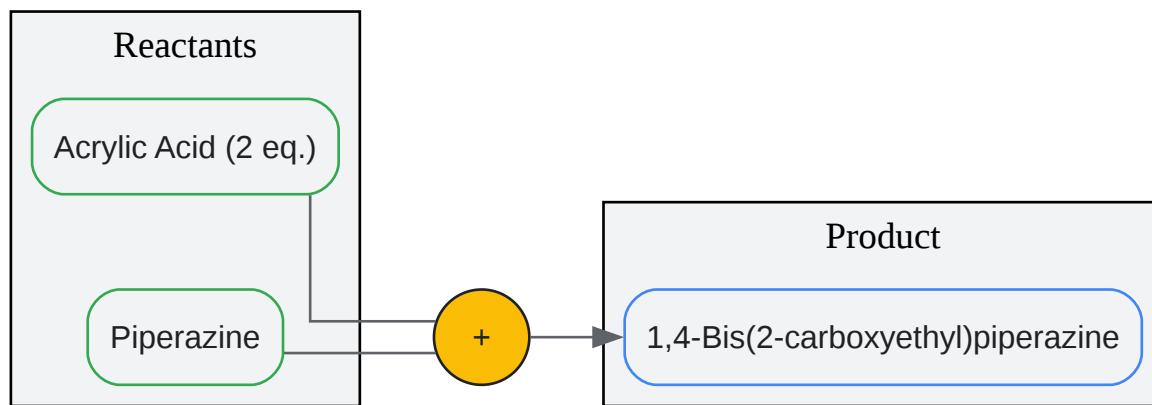
Cat. No.: B1329527

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-Bis(2-carboxyethyl)piperazine**, also known as 1,4-piperazinedipropionic acid. It covers its synthesis, chemical and physical properties, and its notable applications in the field of coordination chemistry. The information is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Compound Properties


1,4-Bis(2-carboxyethyl)piperazine is a flexible dicarboxylic acid ligand. Its structure, featuring a central piperazine ring with two propionic acid arms, allows it to adopt various conformations, making it a versatile building block in the synthesis of coordination polymers.[\[1\]](#)

Property	Value	Reference
Molecular Formula	C10H18N2O4	[2]
Molecular Weight	230.26 g/mol	[3]
CAS Number	5649-49-0	[3]
IUPAC Name	3,3'-(Piperazine-1,4-diy)dipropionic acid	[3]
Synonyms	1,4-Piperazinedipropionic acid	[3]

Synthesis and Experimental Protocols

The synthesis of **1,4-Bis(2-carboxyethyl)piperazine** is typically achieved through a Michael addition reaction between piperazine and an acrylic acid derivative. A detailed experimental protocol is provided below, based on established synthetic methods for similar compounds.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **1,4-Bis(2-carboxyethyl)piperazine**.

Experimental Protocol:

A common method for the synthesis of **1,4-Bis(2-carboxyethyl)piperazine** involves the reaction of piperazine with acrylic acid.

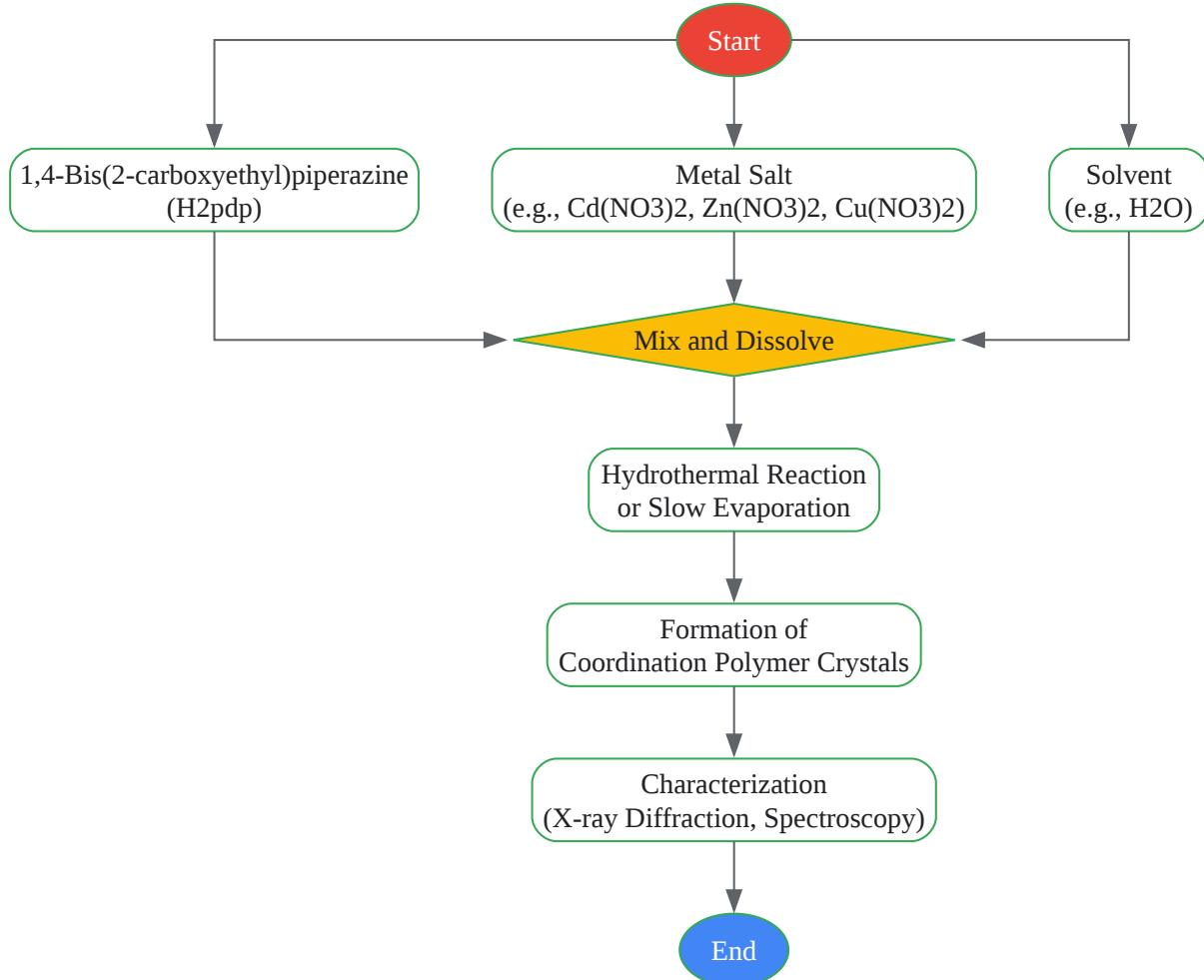
- Materials: Piperazine, acrylic acid, and a suitable solvent such as water or ethanol.
- Procedure:
 - Dissolve piperazine in the chosen solvent in a reaction flask.
 - Slowly add a stoichiometric excess of acrylic acid to the piperazine solution while stirring. The reaction is exothermic, so cooling may be necessary to control the temperature.

- After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for several hours to ensure the reaction goes to completion.
- The product can be isolated by precipitation, followed by filtration and washing with a suitable solvent to remove any unreacted starting materials.
- Further purification can be achieved by recrystallization.

Quantitative Data:

While specific yield data for a standardized synthesis of the free ligand is not readily available in the cited literature, the successful synthesis and isolation of its coordination polymers indicate that the ligand can be prepared in sufficient purity and quantity for further reactions.[\[1\]](#)

Analytical Characterization


The characterization of **1,4-Bis(2-carboxyethyl)piperazine** can be performed using various spectroscopic and analytical techniques.

Analytical Method	Expected Observations
Infrared (IR) Spectroscopy	Characteristic peaks for the carboxylic acid O-H and C=O stretching vibrations, as well as C-N stretching from the piperazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H and ¹³ C NMR spectra will show signals corresponding to the protons and carbons of the piperazine ring and the ethyl-carboxy arms. The chemical shifts will be indicative of the electronic environment of the nuclei.
Mass Spectrometry (MS)	The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.
High-Performance Liquid Chromatography (HPLC)	A reverse-phase HPLC method can be used for the analysis of 1,4-Bis(2-carboxyethyl)piperazine. A mobile phase containing acetonitrile, water, and an acid such as phosphoric acid is suitable for this purpose. [3]

Applications in Coordination Chemistry

A significant application of **1,4-Bis(2-carboxyethyl)piperazine** is its use as a flexible ligand in the synthesis of coordination polymers. Its ability to adopt different conformations allows for the construction of diverse and interesting supramolecular structures.[1]

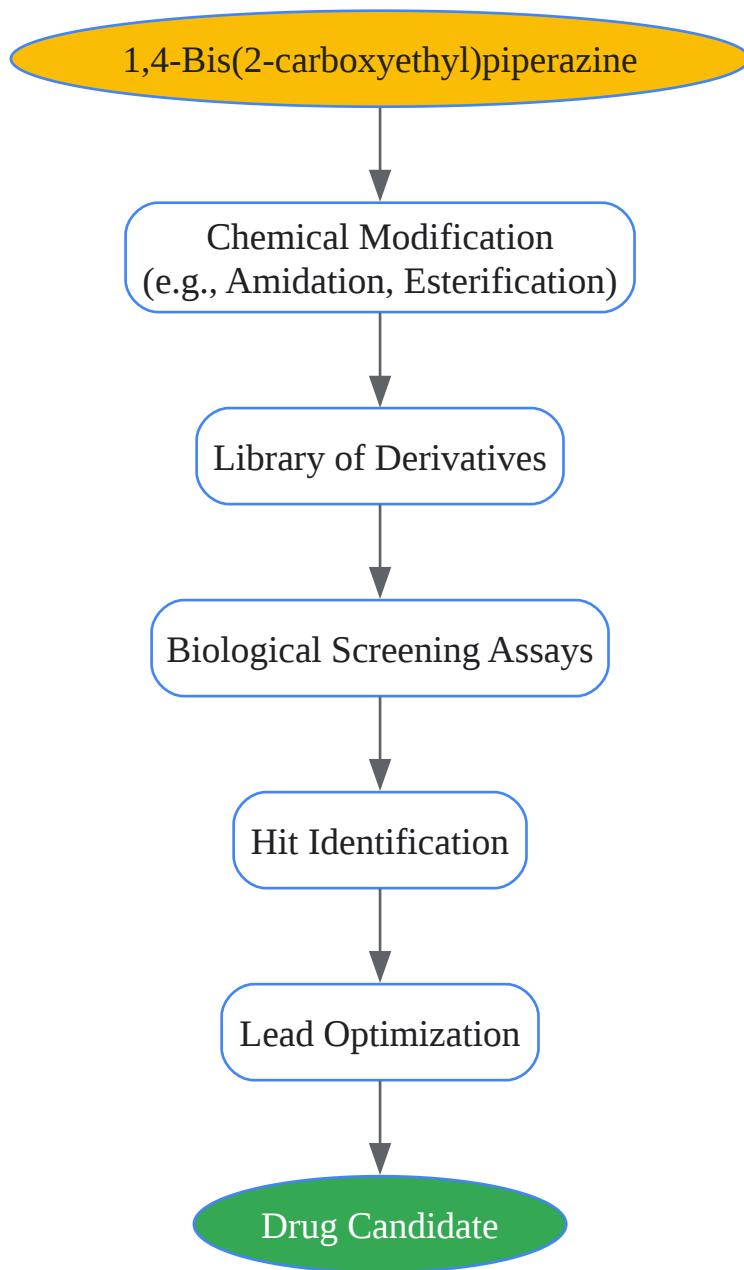
Experimental Workflow for the Synthesis of Coordination Polymers:

[Click to download full resolution via product page](#)

Caption: Synthesis of coordination polymers.

Examples of Synthesized Coordination Polymers:

- Cd₂(H₂O)₂(pdp)(NO₃)₂: A chain structure where dinuclear cadmium-carboxylate clusters are linked by the pdp²⁻ ligands.[1]


- $\text{Zn}_2(\text{OH})_2(\text{pdp})$: A layered structure constructed from one-dimensional chains linked by the pdp₂- ligands.[\[1\]](#)
- $\text{Cu}(\text{pdp}) \cdot 3\text{H}_2\text{O}$: A chain-like structure of single copper centers joined by the pdp₂- ligands.[\[1\]](#)

In these structures, the piperazine ring of the ligand can adopt either a stable chair or a less stable boat conformation, influencing the final architecture of the coordination polymer.[\[1\]](#)

Potential in Drug Development

While the direct biological activity or involvement in specific signaling pathways of **1,4-Bis(2-carboxyethyl)piperazine** is not extensively documented in the reviewed literature, its structural motif is of interest in drug development. The piperazine ring is a common scaffold in many biologically active compounds. The dicarboxylic acid functionality of this molecule could be utilized for further chemical modifications, such as the formation of amides or esters, to create a library of derivatives for screening in various biological assays. The flexible nature of the molecule could also be exploited in the design of ligands for specific biological targets.

Logical Relationship for Drug Discovery Application:

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow.

This guide provides a foundational understanding of **1,4-Bis(2-carboxyethyl)piperazine** based on the current scientific literature. Further research into its biological properties and applications could reveal new opportunities for this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Coordination polymers of 1,4-piperazinedipropionic acid: domination by flexibility, coordination, and/or configuration? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. 1,4-Bis(2-carboxyethyl)piperazine | C10H18N2O4 | CID 79733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine-1,4-dipropionic acid | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-Bis(2-carboxyethyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329527#1-4-bis-2-carboxyethyl-piperazine-literature-reviews-and-surveys>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com